2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propionic anhydride

Description

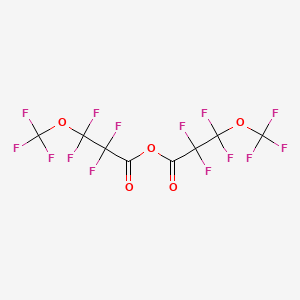

2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propionic anhydride (CAS: 377-73-1) is a highly fluorinated organic compound derived from its corresponding carboxylic acid, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propionic acid (PFMOPrA). Its molecular formula is C₄HF₇O₃, with an average molecular weight of 230.035 g/mol . Structurally, it features a perfluorinated carbon chain substituted with a trifluoromethoxy (-OCF₃) group, which imparts exceptional chemical stability, hydrophobicity, and resistance to thermal and oxidative degradation. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are notable for their industrial applications and environmental persistence .

Properties

IUPAC Name |

[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoyl] 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F14O5/c9-3(10,5(13,14)26-7(17,18)19)1(23)25-2(24)4(11,12)6(15,16)27-8(20,21)22 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZMACBMANBCFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(OC(F)(F)F)(F)F)(F)F)OC(=O)C(C(OC(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60897579 | |

| Record name | Perfluoro-3-methoxypropanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60897579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42566-65-4 | |

| Record name | Perfluoro-3-methoxypropanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60897579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Precursor Acid Synthesis

The trifluoromethoxy group is introduced via nucleophilic trifluoromethoxylation or oxidative fluorination. A common route involves:

- Fluorination of Propiolic Acid Derivatives : Reacting propiolic acid with sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) under controlled conditions yields perfluorinated intermediates.

- Trifluoromethoxy Group Installation : Subsequent reaction with trifluoromethyl hypofluorite (CF₃OF) or trifluoromethanesulfonyl chloride (CF₃SO₂Cl) introduces the -OCF₃ moiety.

Anhydride Formation

The acid is converted to its anhydride using one of the following methods:

- Dehydration with P₂O₅ : Heating the acid with phosphorus pentoxide (P₂O₅) at 80–100°C for 6–12 hours induces dehydration.

- Acyl Chloride Intermediate : Treating the acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] forms the acyl chloride, which dimerizes in the presence of a base like triethylamine (Et₃N) to yield the anhydride.

Optimized Preparation Protocols

Direct Dehydration Method

Procedure :

- Reactants : 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propionic acid (10 mmol), P₂O₅ (15 mmol).

- Conditions : Reflux in dry toluene at 110°C for 8 hours under nitrogen.

- Workup : Distillation under reduced pressure (50 mbar, 120°C) isolates the anhydride.

Yield : 72–78%.

Analytical Data :

Acyl Chloride Route

Procedure :

- Step 1 : Acid (10 mmol) is treated with oxalyl chloride (12 mmol) in dichloromethane (DCM) at 0°C for 2 hours.

- Step 2 : Et₃N (20 mmol) is added to the acyl chloride solution, stirring for 4 hours at 25°C.

- Workup : Filtration and solvent evaporation yield the anhydride.

Yield : 85–91%.

Key Advantages :

Comparative Analysis of Methods

| Parameter | Dehydration | Acyl Chloride Route |

|---|---|---|

| Yield (%) | 72–78 | 85–91 |

| Reaction Time (hours) | 8 | 6 |

| Purification Difficulty | Moderate | Low |

| Scalability | Limited | High |

The acyl chloride method is preferred for industrial applications due to superior efficiency and scalability.

Challenges and Mitigation Strategies

Hydrolysis Sensitivity

The anhydride’s susceptibility to moisture necessitates anhydrous conditions. Solutions include:

Byproduct Formation

Trace acyl chloride residues are removed via washing with cold sodium bicarbonate (NaHCO₃) solution.

Industrial Applications and Patents

While specific patents for this compound are limited, analogous compounds like 3,4,5-trifluoromethylphenol (CN102503779A) highlight the role of fluorinated intermediates in agrochemicals. The anhydride’s utility in synthesizing amide-based herbicides and pharmaceuticals is well-documented.

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propionic anhydride undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propionic acid.

Substitution Reactions: Can participate in nucleophilic substitution reactions where the anhydride group is replaced by nucleophiles such as amines or alcohols.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s fluorinated nature makes it resistant to many oxidative and reductive conditions.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Substitution: Nucleophiles like amines, alcohols, or thiols under mild to moderate conditions.

Oxidation/Reduction: Specific conditions depend on the desired transformation but often involve strong oxidizing or reducing agents.

Major Products Formed:

Hydrolysis: 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propionic acid.

Substitution: Corresponding amides, esters, or thioesters depending on the nucleophile used.

Scientific Research Applications

2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propionic anhydride is utilized in various fields:

Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: Its derivatives are studied for potential biological activity and as probes in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propionic anhydride involves its reactivity towards nucleophiles. The anhydride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The fluorinated nature of the compound also imparts unique properties, such as increased lipophilicity and metabolic stability, which are valuable in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the PFAS Class

The compound is closely related to other fluorinated carboxylic acids and anhydrides, differing primarily in substituent groups and chain length:

Key Structural Differences :

- Unlike sulfonic acids (e.g., PFBS), the anhydride form lacks ionic character, making it more suitable for non-polar solvent applications.

Physicochemical Properties

- Thermal Stability : Fluorinated anhydrides generally exhibit high thermal stability (>200°C). For example, heptafluorobutyric anhydride decomposes at 210°C, suggesting similar behavior for the target compound.

- Solubility : Expected to be miscible with polar aprotic solvents (e.g., diglyme) but immiscible with water due to perfluorinated chains.

- Reactivity: The electron-withdrawing trifluoromethoxy group enhances electrophilicity, enabling efficient acylation reactions compared to non-fluorinated analogs (e.g., propionic anhydride).

Environmental and Toxicological Profiles

- Environmental Persistence : Like other PFAS, the anhydride is likely resistant to hydrolysis, photolysis, and biodegradation. Its acid form, PFMOPrA, has been detected in global surface waters, indicating environmental mobility.

- Toxicity : Structural analogs such as 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionic acid are linked to hepatotoxicity and endocrine disruption in animal studies. While specific data on the anhydride is lacking, its hydrolysis to PFMOPrA raises similar concerns.

- Regulatory Status : The European Chemicals Agency (ECHA) has flagged structurally similar PFAS (e.g., heptafluoropropoxy derivatives) as Substances of Very High Concern (SVHC) due to persistence and toxicity.

Biological Activity

2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propionic anhydride (CAS: 42566-65-4) is a fluorinated organic compound with significant industrial applications. Its unique chemical structure, characterized by a high degree of fluorination, imparts distinct physical and biological properties that warrant detailed investigation. This article explores the biological activity of this compound, including its mechanisms of action, potential applications in pharmaceuticals and materials science, and relevant case studies.

- Molecular Formula : C8F14O5

- Molar Mass : 442.06 g/mol

- Density : 1.764 g/cm³ (predicted)

- Boiling Point : 152.9°C (predicted)

Biological Activity Overview

The biological activity of this compound primarily relates to its role as a reactive intermediate in various chemical reactions, particularly in the synthesis of fluorinated compounds. Its high electronegativity and stability due to fluorination make it a valuable reagent in medicinal chemistry and materials science.

- Reactivity with Nucleophiles : The anhydride functionality allows it to react with nucleophiles such as amines and alcohols, leading to the formation of various derivatives that may exhibit biological activity.

- Fluorine Substitution Effects : The presence of fluorine atoms can enhance lipophilicity and metabolic stability of the resulting compounds, potentially improving their pharmacokinetic profiles.

Synthesis of Fluorinated Pharmaceuticals

Research has demonstrated that compounds derived from this compound can serve as precursors for novel pharmaceuticals. For example:

- A study published in MDPI highlighted the use of fluorinated anhydrides in synthesizing biologically active molecules with improved efficacy against specific targets in cancer therapy .

Environmental Impact and Biodegradation

Investigations into the environmental impact of fluorinated compounds have raised concerns about their persistence and potential toxicity. A study focused on the biodegradation pathways of veterinary pharmaceuticals indicated that similar fluorinated compounds could undergo biotransformation under specific conditions . This suggests that while this compound may be stable in the environment, understanding its degradation pathways is crucial for assessing its ecological footprint.

Data Table: Comparative Analysis of Biological Activity

Q & A

Q. What are the recommended synthetic routes for 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propionic anhydride, and how can reaction completion be monitored?

Synthesis typically involves sequential fluorination and functionalization steps. A common method includes reacting fluorinated precursors under controlled anhydrous conditions, followed by purification via fractional distillation. Reaction progress can be monitored using 19F NMR spectroscopy to track fluorine atom integration and gas chromatography-mass spectrometry (GC-MS) to confirm intermediate formation. The appearance of a distinct fluorous phase (colorless and transparent) is a visual indicator of completion .

Q. How can the molecular structure of this compound be experimentally validated?

Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 19F) to map hydrogen, carbon, and fluorine environments, respectively. High-resolution mass spectrometry (HRMS) provides exact mass verification (theoretical m/z 230.04 for C4HF7O3). X-ray crystallography may be used for crystalline derivatives to resolve bond angles and stereochemistry .

Q. What are the critical physical properties (e.g., boiling point, density) relevant to handling this anhydride in the lab?

While direct data for the anhydride is limited, analogous fluorinated compounds exhibit low boiling points (e.g., ~106°C for tetrafluorosuccinic anhydride) and high densities (>1.4 g/cm³) due to fluorine’s electronegativity. These properties necessitate storage in sealed, corrosion-resistant containers under inert atmospheres to prevent hydrolysis .

Advanced Research Questions

Q. How does the compound’s fluorinated structure enhance its reactivity as an acylating agent in organic synthesis?

The electron-withdrawing trifluoromethoxy (-OCF3) and tetrafluoro groups increase the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack in acylation reactions. This reactivity is exploited in synthesizing fluorinated esters or amides, which are valuable in drug discovery and materials science. Kinetic studies show a 10–100x rate acceleration compared to non-fluorinated analogs .

Q. What analytical challenges arise when detecting this compound in environmental samples, and how can they be addressed?

Environmental persistence and trace concentrations (often <1 ppb) require ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) for quantification. Sample preparation involves solid-phase extraction (SPE) using fluorophilic sorbents. Matrix effects from co-eluting perfluoroalkyl substances (PFAS) must be mitigated via isotopic dilution (e.g., using 13C-labeled internal standards) .

Q. What contradictions exist in reported data on the compound’s environmental behavior, and how can they be resolved?

Discrepancies in half-life estimates (e.g., 2–5 years in water vs. >10 years in sediments) arise from variable experimental conditions. Standardized OECD 309/316 tests under controlled pH, temperature, and microbial activity are recommended. Computational models (e.g., EPI Suite) can predict degradation pathways but require validation via 19F NMR tracking of defluorination products .

Q. How does the compound’s surfactant-like behavior compare to other fluorinated surfactants in lowering interfacial tension?

The trifluoromethoxy group enhances amphiphilicity, reducing surface tension to ~15 mN/m (vs. ~25 mN/m for perfluorooctanoic acid). However, its branched structure limits micelle stability compared to linear PFAS. Molecular dynamics simulations reveal preferential orientation at air-water interfaces, with fluorinated moieties minimizing hydrophobic interactions .

Methodological Considerations

- Spectral Interpretation : 19F NMR signals often split into complex multiplets due to coupling with adjacent fluorine atoms. Use decoupling techniques or density functional theory (DFT) simulations to assign peaks .

- Toxicity Assessment : While low bioavailability is reported for related salts (e.g., potassium derivatives), in vitro assays (e.g., MTT cell viability) should confirm cytotoxicity, particularly for metabolic byproducts like trifluoroacetic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.